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Compound of Interest

Compound Name: Sofosbuvir impurity K

Cat. No.: B15567125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability profile and potential

degradation pathways of Sofosbuvir impurity K. Due to the limited publicly available stability

data specifically for Impurity K, this document leverages extensive information on the forced

degradation of the parent drug, Sofosbuvir, to infer the potential behavior of this impurity. This

guide also includes detailed experimental protocols and visual representations of degradation

pathways to support further research and drug development efforts.

Introduction to Sofosbuvir and Impurity K
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C

virus (HCV) infection. It is a nucleotide analog that, upon metabolic activation, inhibits the HCV

NS5B RNA-dependent RNA polymerase, thereby terminating viral replication. The purity and

stability of the active pharmaceutical ingredient (API) are critical for its safety and efficacy.

Sofosbuvir Impurity K is identified as a process-related impurity of Sofosbuvir. Structurally, it

is a diastereoisomer of Sofosbuvir where the fluorine atom at the 2'-position of the ribose

moiety is substituted with a chlorine atom.
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Structural
Feature

Sofosbuvir C₂₂H₂₉FN₃O₉P 529.45
2'-fluoro-2'-

methyluridine analog

Sofosbuvir Impurity K C₂₂H₂₉ClN₃O₉P 545.91
2'-chloro-2'-

methyluridine analog

The presence of a chloro- instead of a fluoro-substituent can significantly impact the molecule's

electronic properties, bond strengths, and ultimately, its stability and degradation profile.

Stability Profile of Sofosbuvir
Forced degradation studies on Sofosbuvir, conducted under various stress conditions as per

the International Council for Harmonisation (ICH) guidelines, reveal its susceptibility to

degradation in acidic, basic, and oxidative environments. The drug is generally found to be

stable under neutral, thermal, and photolytic conditions.

A summary of quantitative data from representative forced degradation studies of Sofosbuvir is

presented below:
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Stress
Condition

Reagent/Pa
rameters

Duration
Degradatio
n (%)

Degradatio
n Products
(DPs)
Identified
(m/z)

Reference

Acidic

Hydrolysis
0.1 N HCl 6 hours 23%

DP I (m/z

488)
[1]

1 N HCl,

80°C
10 hours 8.66%

(R)-

((2R,3R,4R,5

R)-5-(2,4-

dioxo-3,4-

dihydropyrimi

din-1(2H)-

yl)-4-fluoro-3-

hydroxy-4-

methyltetrahy

drofuran-2-

yl)methyl

phenyl

hydrogen

phosphate

(m/z 416.08)

[2]

Basic

Hydrolysis
0.1 N NaOH 10 hours 50%

DP II (m/z

393.3)
[1]

0.5 N NaOH,

60°C
24 hours 45.97%

Impurity-A

(m/z 453.13),

Impurity-B

(m/z 411.08)

[2]

Oxidative

Degradation
3% H₂O₂ 7 days 19.02%

DP III (m/z

393)
[1]

30% H₂O₂,

80°C

2 days 0.79% (S)-isopropyl

2-((S)-

(((2R,4S,5R)-

5-(2,4-dioxo-

[2]
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3,4-

dihydropyrimi

din-1(2H)-

yl)-4-fluoro-4-

methyl-3-

oxotetrahydro

furan-2-

yl)methoxy)

(phenoxy)pho

sphorylamino

)propanoate

(m/z 527.15)

Thermal

Degradation
50°C 21 days

No

degradation
- [1]

Photolytic

Degradation
Sunlight 21 days

No

degradation
- [1]

Degradation Pathways of Sofosbuvir
The primary degradation pathways of Sofosbuvir involve the hydrolysis of the phosphoramidate

and ester functionalities, as well as modifications to the ribose and uracil moieties.

Hydrolytic Degradation
Under acidic and basic conditions, Sofosbuvir undergoes hydrolysis at two primary sites: the

phosphoramidate linkage and the isopropyl ester group.

Acid-catalyzed hydrolysis can lead to the cleavage of the P-N bond of the phosphoramidate,

resulting in the formation of the corresponding phosphonic acid derivative.

Base-catalyzed hydrolysis is more pronounced and can lead to the saponification of the

isopropyl ester to a carboxylic acid, as well as cleavage of the phosphoramidate bond.
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Caption: Hydrolytic degradation pathways of Sofosbuvir.

Oxidative Degradation
In the presence of oxidizing agents like hydrogen peroxide, Sofosbuvir can undergo oxidation.

The tertiary amine of the phosphoramidate is a potential site for oxidation, leading to the

formation of an N-oxide. Additionally, oxidation of the ribose moiety can occur.

Sofosbuvir
Oxidative Degradation Products

(e.g., N-oxide formation,
ribose oxidation)

Oxidative
Stress

Click to download full resolution via product page

Caption: Oxidative degradation pathway of Sofosbuvir.

Postulated Stability Profile and Degradation
Pathways of Sofosbuvir Impurity K
As direct stability studies on Sofosbuvir Impurity K are not readily available, its stability profile

is inferred based on its structure and the known degradation of Sofosbuvir and other 2'-chloro-
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nucleoside analogs.

Postulated Stability Profile
The replacement of the highly electronegative fluorine atom with a less electronegative chlorine

atom at the 2'-position is expected to influence the stability of the glycosidic bond and the

ribose ring. The C-Cl bond is generally weaker and more susceptible to nucleophilic

substitution than the C-F bond. Therefore, Impurity K may exhibit lower stability compared to

Sofosbuvir, particularly under conditions that favor hydrolysis or solvolysis.

Studies on other 2'-chloro-nucleoside analogs have shown susceptibility to hydrolysis,

especially under acidic conditions, leading to the cleavage of the glycosidic bond and formation

of the free base.

Postulated Degradation Pathways
The degradation pathways of Sofosbuvir Impurity K are likely to mirror those of Sofosbuvir,

with the addition of pathways involving the 2'-chloro substituent.

Hydrolytic Degradation: Similar to Sofosbuvir, Impurity K is expected to undergo hydrolysis of

the phosphoramidate and isopropyl ester groups under acidic and basic conditions.

Additionally, the 2'-chloro group may be susceptible to hydrolysis, leading to the formation of

a 2'-hydroxy analog. Acid-catalyzed cleavage of the glycosidic bond, a known degradation

pathway for 2'-deoxynucleosides, may also be a relevant pathway for Impurity K.

Oxidative Degradation: The phosphoramidate moiety of Impurity K is expected to be

susceptible to oxidation, similar to Sofosbuvir.

Thermal and Photolytic Degradation: Given the stability of Sofosbuvir under these

conditions, it is reasonable to assume that Impurity K would also be relatively stable.

However, the C-Cl bond is more photolabile than the C-F bond, suggesting a potential for

photolytic degradation pathways not observed for Sofosbuvir.
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Caption: Postulated degradation pathways for Sofosbuvir Impurity K.

Experimental Protocols for Forced Degradation
Studies
The following are detailed methodologies for conducting forced degradation studies on

Sofosbuvir, which can be adapted for the investigation of Sofosbuvir Impurity K.

General Sample Preparation
A stock solution of the test substance (Sofosbuvir or Impurity K) is prepared by dissolving an

accurately weighed amount in a suitable solvent (e.g., methanol or a mixture of methanol and

water) to achieve a concentration of 1 mg/mL.

Analytical Method
A stability-indicating HPLC method is essential for separating the parent drug from its

degradation products. A typical method would involve:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1%

formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.

Detection: UV detection at a suitable wavelength (e.g., 260 nm).

Injection Volume: 10-20 µL.

Sample Preparation

Stress Conditions

Analysis

Prepare 1 mg/mL Stock Solution

Acid Hydrolysis
(e.g., 0.1 N HCl, 70°C, 6h)

Base Hydrolysis
(e.g., 0.1 N NaOH, 70°C, 10h)

Oxidative Degradation
(e.g., 3% H2O2, RT, 7 days)

Thermal Degradation
(e.g., 50°C, 21 days)

Photolytic Degradation
(e.g., Sunlight, 21 days)

Neutralize (for Acid/Base) Dilute to Working Concentration Inject into HPLC-UV Characterize DPs by LC-MS

Click to download full resolution via product page

Caption: General experimental workflow for forced degradation studies.

Specific Stress Conditions
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at

70°C for 6 hours. After the specified time, cool the solution and neutralize it with an

appropriate volume of 0.1 N NaOH. Dilute to a final concentration of 50 µg/mL with the

mobile phase.
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Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution

at 70°C for 10 hours. After the specified time, cool the solution and neutralize it with an

appropriate volume of 0.1 N HCl. Dilute to a final concentration of 50 µg/mL with the mobile

phase.

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide.

Store the solution at room temperature for 7 days. After the specified time, dilute to a final

concentration of 50 µg/mL with the mobile phase.

Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at

50°C for 21 days. After the specified time, prepare a 50 µg/mL solution in the mobile phase.

Photolytic Degradation: Expose the solid drug substance to direct sunlight for 21 days. After

the specified time, prepare a 50 µg/mL solution in the mobile phase.

Conclusion
While specific experimental data on the stability of Sofosbuvir Impurity K is lacking, a

comprehensive understanding of its potential behavior can be inferred from the extensive

studies on the parent drug, Sofosbuvir, and the known chemical properties of 2'-chloro-

nucleoside analogs. Sofosbuvir Impurity K is likely to undergo similar hydrolytic and oxidative

degradation as Sofosbuvir, with the additional possibility of degradation pathways involving the

2'-chloro substituent, potentially leading to reduced overall stability. The experimental protocols

provided in this guide offer a robust framework for conducting detailed stability studies on this

and other related impurities, which is essential for ensuring the quality, safety, and efficacy of

Sofosbuvir drug products. Further research is warranted to definitively characterize the stability

profile and degradation pathways of Sofosbuvir Impurity K.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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